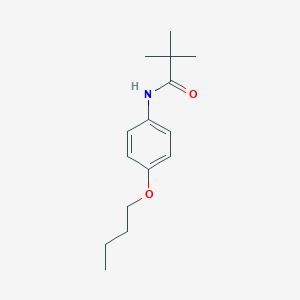
N-(2,4-dichlorophenyl)-2-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-2-propoxybenzamide, also known as propofol, is a commonly used intravenous anesthetic agent. It was first synthesized in 1977 by Dr. John B. Glen at Imperial Chemical Industries in the United Kingdom. Since then, propofol has become a staple in the field of anesthesia due to its rapid onset, short duration of action, and favorable side effect profile. Synthesis Method: Propofol is synthesized through a multi-step process that involves the reaction of 2,6-diisopropylphenol with propionaldehyde in the presence of a base catalyst. The resulting product is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2,4-dichloroaniline to form propofol. Scientific Research Application: Propofol has been extensively studied for its anesthetic properties and has been found to be effective in a wide range of surgical procedures. Additionally, propofol has been shown to have neuroprotective effects, making it a promising candidate for use in the treatment of neurological disorders such as stroke and traumatic brain injury. Mechanism of Action: Propofol acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to a decrease in neuronal excitability. This results in a state of general anesthesia characterized by loss of consciousness, amnesia, and analgesia. Biochemical and Physiological Effects: Propofol has a number of effects on the body, including decreased heart rate and blood pressure, respiratory depression, and decreased cerebral blood flow. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties. Advantages and Limitations for Lab Experiments: Propofol is a commonly used anesthetic agent in laboratory experiments due to its rapid onset and short duration of action. However, it can be difficult to control the depth of anesthesia with propofol, and it has been associated with respiratory depression and hypotension in some animal models. Future Directions: There are a number of potential future directions for research on propofol. One area of interest is the development of new formulations of propofol that may have improved pharmacokinetic properties or reduced side effects. Additionally, there is ongoing research into the neuroprotective effects of propofol and its potential use in the treatment of neurological disorders. Finally, there is interest in exploring the use of propofol as a sedative agent in non-anesthetic settings, such as the intensive care unit.
属性
产品名称 |
N-(2,4-dichlorophenyl)-2-propoxybenzamide |
|---|---|
分子式 |
C16H15Cl2NO2 |
分子量 |
324.2 g/mol |
IUPAC 名称 |
N-(2,4-dichlorophenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-9-21-15-6-4-3-5-12(15)16(20)19-14-8-7-11(17)10-13(14)18/h3-8,10H,2,9H2,1H3,(H,19,20) |
InChI 键 |
LSIMATHTODPYIW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



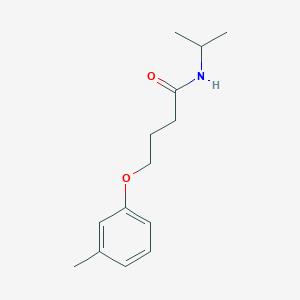
![3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B255497.png)
![Ethyl 2-({[(3,4-dimethoxybenzoyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255498.png)
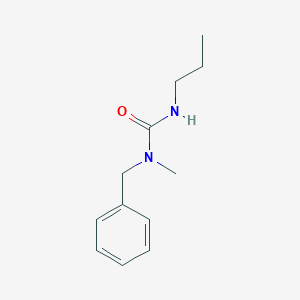
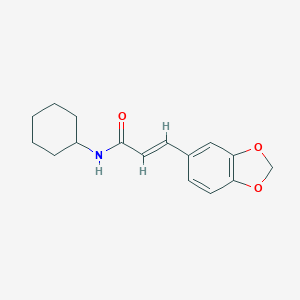
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)
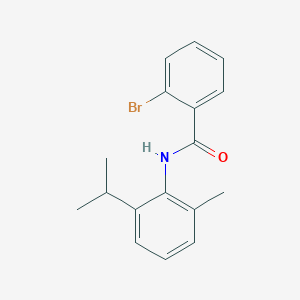
![8-{[butyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B255516.png)
![N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)


![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)
![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)
